5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H11BrN2O2S and a molar mass of 291.16 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a cyclopropylmethyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide involves several steps. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound is explored for its properties in the synthesis of novel materials.
Biological Studies: It is used in studies involving enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity . The bromine atom and cyclopropylmethyl group contribute to the compound’s overall reactivity and binding affinity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide can be compared with other pyridine-3-sulfonamide derivatives, such as:
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has similar structural features but differs in the substitution pattern and biological activity.
5-Bromo-N-ethylpyridine-3-sulfonamide: Another related compound with variations in the alkyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c10-8-3-9(6-11-5-8)15(13,14)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHZMORWTILVHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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